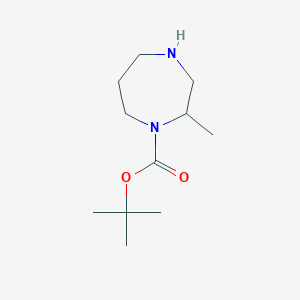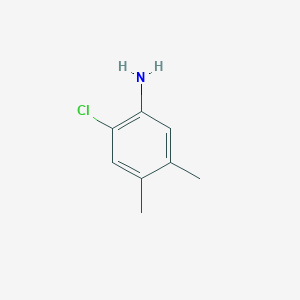![molecular formula C5H9N5O B1464885 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide CAS No. 1248146-55-5](/img/structure/B1464885.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide
Overview
Description
The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, a core component of the compound, has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .Molecular Structure Analysis
The molecular structure of “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide” is complex and includes a 1,2,3-triazole ring and an aminomethyl group. The 1,2,3-triazole ring is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2 .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including 2-[4-(aminomethyl)triazol-1-yl]acetamide , have been extensively used in drug discovery. Their high chemical stability and ability to mimic peptide bonds make them ideal candidates for the development of new pharmaceuticals . For instance, they can be used to create analogs of existing drugs to improve efficacy or reduce side effects.
Organic Synthesis
The triazole ring serves as a stable and versatile core for the synthesis of complex organic molecules. It can act as a scaffold for building diverse organic compounds with potential applications in various fields of chemistry .
Polymer Chemistry
Triazole derivatives can be incorporated into polymers to enhance their properties. For example, they can improve the thermal stability of polymers or introduce specific functionalities that are useful in materials science .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding, triazole compounds like 2-[4-(aminomethyl)triazol-1-yl]acetamide are useful in the design of supramolecular structures. These structures have applications in the development of sensors, catalysts, and drug delivery systems .
Bioconjugation and Chemical Biology
The triazole ring can be used for bioconjugation, linking biomolecules to other structures, such as fluorescent tags or therapeutic agents. This application is crucial in the field of chemical biology for studying biological processes and developing new treatments .
Fluorescent Imaging
Triazole derivatives are often used in fluorescent imaging techniques due to their ability to act as fluorophores or quenchers. This application is important in medical diagnostics and research, allowing for the visualization of cellular and molecular processes .
Future Directions
The future directions for research on “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by compounds containing a 1,2,3-triazol ring , this compound could potentially be explored for various therapeutic applications. Further studies could also focus on understanding its mechanism of action and optimizing its physical and chemical properties for specific applications.
properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-1-4-2-10(9-8-4)3-5(7)11/h2H,1,3,6H2,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCRZHMGCOSZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



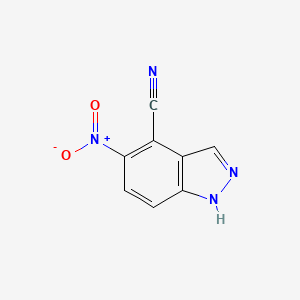






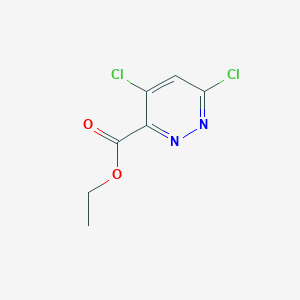

![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1464819.png)
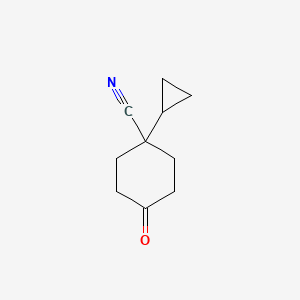
![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)
